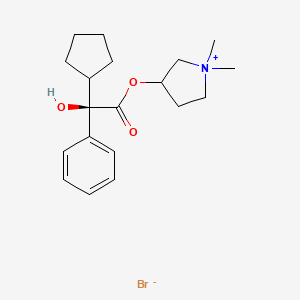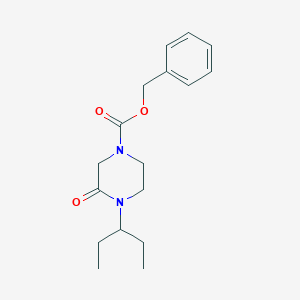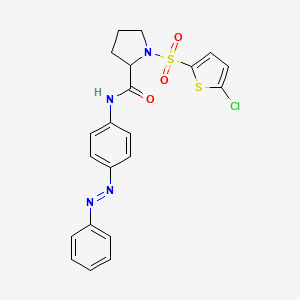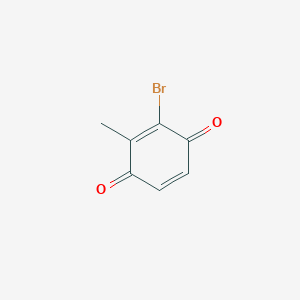
4,5-Bis(pyridin-4-ylthio)phthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(pyridin-4-ylthio)phthalonitrile is an organic compound with the molecular formula C18H10N4S2 It is characterized by the presence of two pyridin-4-ylthio groups attached to a phthalonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(pyridin-4-ylthio)phthalonitrile typically involves the reaction of 4,5-dichlorophthalonitrile with pyridine-4-thiol in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(pyridin-4-ylthio)phthalonitrile can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridin-4-ylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4,5-Bis(pyridin-4-ylthio)phthalonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4,5-Bis(pyridin-4-ylthio)phthalonitrile largely depends on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings and the sulfur atoms of the thiol groups. This coordination can influence the electronic properties of the metal center, leading to unique catalytic or electronic behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Bis(pyridin-2-ylthio)phthalonitrile
- 4,5-Bis(pyridin-3-ylthio)phthalonitrile
- 4,5-Bis(piperidin-4-yloxy)phthalonitrile
Uniqueness
4,5-Bis(pyridin-4-ylthio)phthalonitrile is unique due to the specific positioning of the pyridin-4-ylthio groups, which can lead to distinct coordination behavior and electronic properties compared to its isomers and analogs. This makes it particularly valuable in the design of new materials and catalysts.
Eigenschaften
Molekularformel |
C18H10N4S2 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
4,5-bis(pyridin-4-ylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H10N4S2/c19-11-13-9-17(23-15-1-5-21-6-2-15)18(10-14(13)12-20)24-16-3-7-22-8-4-16/h1-10H |
InChI-Schlüssel |
NAVJLGBJUJZPEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide](/img/structure/B14129782.png)
![3-[(2-methoxyethyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14129785.png)


![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)




![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)



